![molecular formula C7H14ClNO3 B1291352 4-Methoxy-piperidine-2-carboxylic acid hydrochloride CAS No. 1255665-40-7](/img/structure/B1291352.png)
4-Methoxy-piperidine-2-carboxylic acid hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Methoxy-piperidine-2-carboxylic acid hydrochloride is a chemical compound with the empirical formula C7H14ClNO3 . It is a solid substance and has a molecular weight of 195.64 . The IUPAC name for this compound is 4-methoxy-2-piperidinecarboxylic acid hydrochloride .
Molecular Structure Analysis
The SMILES string for 4-Methoxy-piperidine-2-carboxylic acid hydrochloride is Cl.COC1CCNC (C1)C (O)=O . The InChI code is 1S/C7H13NO3.ClH/c1-11-5-2-3-8-6 (4-5)7 (9)10;/h5-6,8H,2-4H2,1H3, (H,9,10);1H .Physical And Chemical Properties Analysis
4-Methoxy-piperidine-2-carboxylic acid hydrochloride is a white solid . It has a molecular weight of 195.65 .Scientific Research Applications
Drug Design and Synthesis
Piperidines, including 4-Methoxy-piperidine-2-carboxylic acid hydrochloride, are among the most important synthetic fragments for designing drugs . They play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids .
Biological and Pharmacological Applications
Piperidine derivatives have shown a wide range of biological and pharmacological activities . The latest scientific advances in the discovery and biological evaluation of potential drugs often involve piperidine moiety .
Peptide Synthesis
Pipecolinic acid, also known as 2-piperidinecarboxylic acid, is a versatile reagent used in the solution phase peptide synthesis . It has been commonly utilized as a replacement for proline in many peptidomimetic syntheses .
Multicomponent Reactions
Piperidines are involved in multicomponent reactions, which are highly efficient transformations that combine three or more reactants in a single operation to give a final product . This method allows for the furthering of the one-pot functionalization of unsaturated intermediates, which usually requires multiple steps .
Enantioselective Synthesis
Piperidine derivatives can be used in enantioselective synthesis . For example, the enantioselective multistage synthesis of (3S, 4R)-3-hydroxypiperidine-4-carboxylic acid, including the key one-pot azide reductive cyclization of aldehyde .
Synthesis of Biologically Active Piperidines
The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . More than 7000 piperidine-related papers were published during the last five years according to Sci-Finder .
Safety and Hazards
The safety data sheet for 4-Methoxy-piperidine-2-carboxylic acid hydrochloride indicates that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapours/spray and to wear protective gloves/protective clothing/eye protection/face protection .
properties
IUPAC Name |
4-methoxypiperidine-2-carboxylic acid;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO3.ClH/c1-11-5-2-3-8-6(4-5)7(9)10;/h5-6,8H,2-4H2,1H3,(H,9,10);1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KWMSQCYOHBPXCM-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1CCNC(C1)C(=O)O.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14ClNO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.64 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Methoxy-piperidine-2-carboxylic acid hydrochloride |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.